1-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
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Overview
Description
1-(Bicyclo[420]octa-1,3,5-triene-7-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group modifications to introduce the carbonyl and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds within the bicyclic structure.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, allowing for further derivatization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology: The compound’s potential biological activity is of interest for drug discovery. It may interact with biological targets such as enzymes or receptors, leading to the development of new therapeutic agents.
Medicine: Research into the medicinal applications of this compound could reveal its potential as a drug candidate for treating various diseases. Its structural features might allow it to modulate biological pathways involved in disease processes.
Industry: In materials science, the compound could be used to develop new materials with specific properties, such as enhanced stability or reactivity. Its bicyclic structure might impart unique mechanical or chemical characteristics to these materials.
Mechanism of Action
The mechanism by which 1-(Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: This simpler compound lacks the additional functional groups present in the target compound.
Indole-2-carboxylic acid: This compound shares the indole core but lacks the bicyclic structure.
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: Similar in structure but without the indole moiety.
Uniqueness: 1-(Bicyclo[420]octa-1,3,5-triene-7-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is unique due to its combination of a bicyclic core with an indole ring and multiple functional groups
This detailed overview highlights the significance of 1-(Bicyclo[420]octa-1,3,5-triene-7-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid in scientific research and industrial applications
Properties
IUPAC Name |
1-(bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-17(14-9-11-5-1-3-7-13(11)14)19-15-8-4-2-6-12(15)10-16(19)18(21)22/h1,3,5,7,12,14-16H,2,4,6,8-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOKVHSKIFWPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C34)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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